molecular formula C16H14ClN3O B5509549 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide

Cat. No.: B5509549
M. Wt: 299.75 g/mol
InChI Key: VILVWNPZUYLTPC-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide is a useful research compound. Its molecular formula is C16H14ClN3O and its molecular weight is 299.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.0825398 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Compound Synthesis

Research into organic N-halogen compounds has led to the development of processes for creating N-benzimidoylsulfilimines and other related compounds through reactions involving N-chlorobenzamidine. These compounds have been studied for their potential in synthesizing 1,2,4-oxadiazoles, highlighting the importance of benzimidazole derivatives in the preparation of organic compounds with potential applications in various chemical syntheses (Fuchigami & Odo, 1977).

Antimicrobial and Anticancer Activities

Benzimidazole derivatives have been evaluated for their selective activity against neuropeptide Y Y1 receptors, with potential implications for developing antiobesity drugs. This showcases the versatility of benzimidazole compounds in targeting specific biological receptors (Zarrinmayeh et al., 1998).

Furthermore, novel benzimidazole-based Schiff base copper(II) complexes have been synthesized and shown to interact with DNA, inducing cytotoxic effects against various cancer cell lines. This demonstrates the potential use of benzimidazole derivatives in cancer research and therapy (Paul et al., 2015).

Anti-inflammatory and Antimicrobial Potential

N-(Benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues have been synthesized and evaluated for their anti-inflammatory and antimicrobial potential. These studies underline the significance of benzimidazole derivatives in developing new pharmacological agents (Sethi et al., 2018).

Theoretical Studies on Corrosion Inhibition

Benzimidazole and its derivatives have been theoretically studied for their potential as corrosion inhibitors. These investigations provide insights into the molecular properties that contribute to their effectiveness in protecting metals from corrosion, further expanding the application scope of benzimidazole compounds (Obot & Obi-Egbedi, 2010).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-chlorobenzamide may cause skin irritation (H315), skin sensitization (H317), serious eye irritation (H319), and it is very toxic to aquatic life (H400) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The future directions for the study of N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-chlorobenzamide are not clear at this time. As it is part of a collection of rare and unique chemicals provided by Sigma-Aldrich, it may have potential applications in various fields of research . Further studies are needed to explore its properties and potential uses.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-12-5-3-4-11(10-12)16(21)18-9-8-15-19-13-6-1-2-7-14(13)20-15/h1-7,10H,8-9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILVWNPZUYLTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.